Chemical structure and properties of 3-Bromo-4-methylpyridine-2-carboxylic acid
Chemical structure and properties of 3-Bromo-4-methylpyridine-2-carboxylic acid
A. (2024, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-4-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, spectroscopic signature, and logical synthesis pathways. Emphasis is placed on its reactivity, particularly the strategic utility of its functional groups in constructing more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who leverage advanced heterocyclic building blocks in their discovery and development pipelines.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and water miscibility make it a privileged structure in drug design.[2] The strategic placement of multiple functional groups onto this core, as seen in 3-Bromo-4-methylpyridine-2-carboxylic acid, creates a highly versatile building block.
This molecule incorporates three key functionalities onto the pyridine core:
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A carboxylic acid at the 2-position, providing a reactive handle for amide bond formation, esterification, or decarboxylation reactions.[3][4]
-
A bromo substituent at the 3-position, which serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[5][6]
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A methyl group at the 4-position, which influences the molecule's steric and electronic properties and can serve as a site for further functionalization.
The specific arrangement of these groups offers chemists precise control over subsequent synthetic transformations, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[7]
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. 3-Bromo-4-methylpyridine-2-carboxylic acid is defined by the following identifiers and its distinct molecular architecture.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-Bromo-4-methylpyridine-2-carboxylic acid | N/A |
| CAS Number | 886365-44-2 | N/A |
| Molecular Formula | C₇H₆BrNO₂ | [8] |
| Molecular Weight | 216.03 g/mol | N/A |
| SMILES | CC1=C(C(=NC=C1)C(=O)O)Br | N/A |
| InChIKey | YLKPFISVTXGBGA-UHFFFAOYSA-N | N/A |
Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic data are critical for confirming the identity and purity of the compound. While comprehensive experimental data for this specific isomer is not widely published, the following properties and spectral characteristics can be predicted based on its structure and data from close analogs.[9][10]
Table 2: Physicochemical Properties
| Property | Predicted/Observed Value | Notes |
|---|---|---|
| Appearance | White to off-white solid/powder | Typical for this class of compounds.[7] |
| Melting Point | >200 °C (with decomposition) | Expected to be high due to hydrogen bonding and aromatic stacking. Isomers like 3-Bromopyridine-4-carboxylic acid melt at 234-238 °C.[10] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol). | The carboxylic acid group imparts some water solubility, but the brominated pyridine ring is largely hydrophobic. |
| pKa | ~2-3 (for carboxylic acid) | The electron-withdrawing nature of the pyridine nitrogen and bromine atom acidifies the carboxyl proton. |
Spectroscopic Characterization
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine protons, likely appearing as doublets. The methyl group protons would appear as a sharp singlet further upfield, typically around 2.2-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet, highly deshielded (10-13 ppm), which would disappear upon a D₂O shake.[11]
-
¹³C NMR Spectroscopy : The carbon spectrum would display seven unique signals. The carboxyl carbon would be the most deshielded, appearing in the 165-175 ppm range. The five carbons of the pyridine ring would have distinct shifts influenced by their substituents, and the methyl carbon would appear upfield (~15-25 ppm).[11]
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak between 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[11]
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Mass Spectrometry (MS) : The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.
Synthesis and Manufacturing
The synthesis of 3-Bromo-4-methylpyridine-2-carboxylic acid is not commonly detailed in the literature, suggesting it is a specialty chemical. However, a logical and robust synthetic route can be designed based on well-established pyridine chemistry. A highly plausible method involves the selective oxidation of a 2,4-dimethylpyridine precursor.
A representative synthesis workflow starts from 3-bromo-2,4-dimethylpyridine. The key challenge and strategic step is the selective oxidation of the methyl group at the 2-position over the one at the 4-position. The methyl group at C2 is activated towards oxidation due to its proximity to the ring nitrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[12]
Experimental Protocol: Oxidation of 3-Bromo-2,4-dimethylpyridine
Causality: This protocol is adapted from established procedures for the selective oxidation of 2-picolines to picolinic acids.[12] The choice of KMnO₄ as the oxidant is based on its proven efficacy and relative cost-effectiveness for this type of transformation. The reaction is performed in an aqueous medium, and temperature control is crucial to manage the exothermicity and prevent unwanted side reactions.
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Setup : To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, 3-bromo-2,4-dimethylpyridine (1.0 eq), and water (approx. 10-20 mL per gram of starting material).
-
Reaction Initiation : Begin vigorous stirring and heat the mixture to approximately 75°C.
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Oxidant Addition : Weigh potassium permanganate (KMnO₄, approx. 2.5-3.0 eq) and add it to the reaction mixture portion-wise over 1-2 hours. The temperature must be carefully controlled to remain between 80-85°C during the addition. The disappearance of the purple permanganate color indicates its consumption.
-
Reaction Monitoring & Completion : After the final addition of KMnO₄, maintain the reaction at 80-85°C for an additional 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. A dark brown precipitate of manganese dioxide (MnO₂) will form.
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Workup - Filtration : Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Workup - Isolation : Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The desired product will precipitate out of the solution as a solid.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by melting point analysis.
Chemical Reactivity and Applications in Drug Discovery
The true value of 3-Bromo-4-methylpyridine-2-carboxylic acid lies in its versatile reactivity, which allows for its elaboration into a wide array of more complex target molecules.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile functional group for building molecular complexity, most commonly through the formation of amide bonds.
-
Amide Coupling : In the presence of coupling reagents (e.g., HATU, EDC/HOBt), the carboxylic acid readily reacts with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Esterification : Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) or reaction with an alkyl halide under basic conditions will yield the corresponding ester. Esters can act as prodrugs or be used as synthetic intermediates.[13]
Reactions at the Bromine Substituent
The C-Br bond is the key to diversification via cross-coupling chemistry. The electron-deficient nature of the pyridine ring makes this position highly susceptible to palladium-catalyzed reactions.
-
Suzuki-Miyaura Coupling : This is arguably the most powerful reaction for this position. Reacting with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the direct formation of a C-C bond, creating biaryl structures that are common in modern pharmaceuticals.[5]
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Other Cross-Couplings : The bromo group can also participate in other important transformations, including Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), dramatically expanding the synthetic possibilities.
Applications as a Synthetic Intermediate
Substituted pyridine carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds.[3][14] They have been incorporated into molecules targeting diseases such as tuberculosis, cancer, and various neurological disorders.[7][13] The specific substitution pattern of 3-Bromo-4-methylpyridine-2-carboxylic acid makes it an ideal starting point for synthesizing compounds where a bicyclic or otherwise complex group is required adjacent to the pyridine nitrogen, a common motif in kinase inhibitors and other targeted therapies.
Safety and Handling
As a laboratory chemical, 3-Bromo-4-methylpyridine-2-carboxylic acid and its precursors require careful handling. The safety information is derived from data for closely related compounds.[9][10][15]
-
Hazard Classification : Expected to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. May be harmful if swallowed.[9][10]
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GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-methylpyridine-2-carboxylic acid is a potent and versatile chemical building block. Its value is derived from the orthogonal reactivity of its three key functional groups—the carboxylic acid, the bromo substituent, and the methyl group—all positioned on the medicinally relevant pyridine scaffold. The ability to selectively perform amide couplings at the acid and engage in powerful C-C bond-forming reactions at the C-Br bond provides chemists with a reliable and strategic platform for the efficient synthesis of complex molecules for drug discovery, agrochemical research, and materials science.
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